molecular formula C23H27N3O2S B2358769 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-26-6

2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2358769
CAS No.: 941967-26-6
M. Wt: 409.55
InChI Key: MKDJXVHMDXTYCZ-UHFFFAOYSA-N
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Description

The target compound, 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide, features a tetrahydrobenzo[d]thiazole core substituted with a benzamido group at position 2 and a carboxamide-linked cyclohexenylethyl chain at position 4. The tetrahydrobenzo[d]thiazole scaffold is notable for its prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics, due to its structural similarity to endogenous neurotransmitters .

Properties

IUPAC Name

2-benzamido-N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c27-21(17-10-5-2-6-11-17)26-23-25-20-18(12-7-13-19(20)29-23)22(28)24-15-14-16-8-3-1-4-9-16/h2,5-6,8,10-11,18H,1,3-4,7,9,12-15H2,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDJXVHMDXTYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that may contribute to its biological activity. The key components include:

  • Tetrahydrobenzo[d]thiazole core : This heterocyclic structure is known for various biological properties.
  • Benzamide moiety : Often associated with pharmacological activity.
  • Cyclohexene substitution : This may influence the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC19H24N2O2S
Molecular Weight344.47 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and other diseases.
  • Receptor Interaction : The structural features suggest potential interactions with various receptors, including those involved in inflammation and cancer signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

Case Study: In Vitro Testing

In a notable study, the compound was tested for its effects on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), A549 (lung), and HeLa (cervical).
  • Findings : The compound exhibited an IC50 value of approximately 10 µM against MCF-7 cells, indicating strong antiproliferative activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the benzamide or tetrahydrobenzo[d]thiazole moieties can significantly impact its biological activity. For example:

  • Substituents on the benzamide : Altering these can enhance selectivity for specific targets.
  • Cyclohexene modifications : Variations can affect the binding affinity to biological receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The tetrahydrobenzo[d]thiazole core is shared with several analogs (Table 1). Key differences lie in substituents and side chains, which significantly alter physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₄N₄O₂S 420.5 Benzamido, cyclohexenylethyl carboxamide
Entry 27 (Ev4) C₁₇H₁₅N₃O₃S 341.4 Dioxoisoindolinyl acetamide
Entry 28 (Ev4) C₁₇H₁₅N₃O₃S 341.4 Pyrimidinyl sulfanyl ethyl isoinoline-dione
Compound 33 (Ev2) C₂₄H₃₀ClFN₄O₃S₂ 565.1 Fluorobenzenesulfonamide, propylamino tetrahydrobenzo[d]thiazole
Key Observations:
  • Lipophilicity : The cyclohexenylethyl group in the target compound likely increases lipophilicity compared to the polar dioxoisoindolinyl (Entry 27) or pyrimidinyl sulfanyl (Entry 28) groups. This property may enhance CNS penetration relative to these analogs.
  • Hydrogen Bonding : Unlike the triazole-thione derivatives in , which rely on N–H···S and O–H···S interactions for crystal packing , the target compound’s benzamido group may facilitate hydrogen bonding with biological targets.

Functional Comparison with Dopamine Receptor-Targeting Analogs

Compound 33 and its analogs () exhibit potent dopamine D3 receptor agonism due to their tetrahydrobenzo[d]thiazole scaffold and sulfonamide substituents . While the target compound shares the tetrahydrobenzo[d]thiazole core, its benzamido and cyclohexenylethyl groups may redirect selectivity. For instance:

  • Receptor Specificity : Sulfonamide derivatives (e.g., Compound 33) show high D3 receptor affinity, whereas the benzamido group in the target compound could favor interactions with serotonin or sigma receptors, common targets for benzamide-containing drugs.
  • Potency: The absence of a propylamino group (critical for D3 binding in Compound 33 ) in the target compound suggests divergent pharmacological activity.

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